ML154: A Technical Guide to a Potent and Selective NPSR Antagonist
ML154: A Technical Guide to a Potent and Selective NPSR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ML154 (also known as NCGC00185684), a potent, selective, and brain-penetrant antagonist of the Neuropeptide S Receptor (NPSR). ML154 serves as a valuable chemical probe for investigating the physiological and pathological roles of the NPS-NPSR system.
Core Compound Information
| Compound Name | ML154 |
| Synonyms | NCGC84, NCGC00185684 |
| Chemical Name | 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridinium bromide |
| CAS Number | 1345964-89-7 |
| Molecular Formula | C₂₉H₂₆BrN₂PS |
| Molar Mass | 545.48 g/mol |
Quantitative Data Summary
The following tables summarize the in vitro potency and activity of ML154 as an NPSR antagonist.
Table 1: In Vitro Potency of ML154
| Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Calcium Mobilization | IC₅₀ | 22.1 | CHO-NPSR | [1] |
| cAMP Accumulation | IC₅₀ | 36.5 | CHO-NPSR | [1] |
| ERK Phosphorylation | IC₅₀ | 9.3 | CHO-NPSR | [2] |
| Calcium Mobilization | IC₅₀ | 0.96 | CHO-NPSR | [3] |
| cAMP Formation | IC₅₀ | 45 | CHO-NPSR | [3] |
| ERK Activation | IC₅₀ | 1.3 | CHO-NPSR | [3] |
| NPSR Binding | IC₅₀ | 3.5 | - | [3] |
| NPSR Antagonism | pA₂ | 9.98 | - | [2] |
Table 2: Selectivity Profile of ML154
| Off-Target | Assay Conditions | Activity | Reference |
| Arginine Vasopressin Receptor V₁B | Up to 10 µM | No significant activity | [3] |
| Panel of 55 Receptors, Channels, and Transporters | 10 µM | No significant activity | [3] |
NPSR Signaling Pathways
Activation of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor, by its endogenous ligand Neuropeptide S (NPS) initiates a dual signaling cascade through Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cAMP and calcium levels triggers downstream signaling events, including the phosphorylation of ERK. ML154 acts as an antagonist, blocking these NPS-induced signaling pathways.
Caption: NPSR signaling cascade and the antagonistic action of ML154.
Experimental Protocols
Detailed methodologies for the key assays used to characterize ML154 are provided below. These protocols are based on standard molecular pharmacology techniques.
Calcium Mobilization Assay
This assay measures the ability of ML154 to inhibit NPS-induced increases in intracellular calcium concentration.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Methodology:
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Cell Culture: CHO cells stably expressing the human NPSR are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
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Dye Loading: After reaching confluency, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
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Compound Addition: Serial dilutions of ML154 are added to the wells, followed by a short incubation period.
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Agonist Stimulation: An EC₈₀ concentration of NPS is added to the wells to stimulate calcium release.
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Signal Detection: Changes in fluorescence intensity are measured immediately and kinetically using a fluorescence plate reader (e.g., FLIPR).
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Data Analysis: The antagonist effect of ML154 is determined by the reduction in the NPS-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.
cAMP Accumulation Assay
This assay quantifies the ability of ML154 to block the NPS-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).
Methodology:
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Cell Plating: CHO-NPSR cells are seeded in 96-well or 384-well plates and grown to confluency.
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Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Antagonist Treatment: Various concentrations of ML154 are added to the cells, followed by a brief incubation.
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Agonist Stimulation: Cells are stimulated with an EC₈₀ concentration of NPS to induce cAMP production.
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Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
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Data Analysis: The inhibitory effect of ML154 on cAMP production is quantified, and IC₅₀ values are determined from the dose-response curves.
ERK Phosphorylation Assay
This assay assesses the inhibitory effect of ML154 on the NPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Methodology:
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Cell Culture and Starvation: CHO-NPSR cells are cultured in multi-well plates and then serum-starved for several hours to reduce basal ERK phosphorylation.
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Compound Incubation: Cells are pre-treated with different concentrations of ML154.
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NPS Stimulation: An EC₈₀ concentration of NPS is added to stimulate the NPSR signaling cascade leading to ERK phosphorylation.
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Cell Fixation and Permeabilization: The stimulation is terminated by fixing the cells (e.g., with formaldehyde) and then permeabilizing them (e.g., with Triton X-100).
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Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated ERK (pERK), followed by a fluorescently labeled secondary antibody. A counterstain for total ERK or a nuclear stain may also be used for normalization.
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Imaging and Analysis: The fluorescence intensity is measured using a high-content imaging system or a plate reader. The ratio of pERK to total ERK or cell number is calculated, and IC₅₀ values are derived from the concentration-response data.
Development of ML154 as a Chemical Probe
The development of ML154 as a chemical probe for NPSR involved a systematic process of discovery, characterization, and validation.
Caption: Logical workflow for the development of ML154.
In Vivo Applications
ML154 has been utilized in preclinical animal models to investigate the role of the NPSR system in various behaviors. Notably, it has been shown to reduce alcohol self-administration in rats, suggesting a potential role for NPSR antagonists in the treatment of alcohol use disorders.[4]
Operant Alcohol Self-Administration Protocol (Rat Model) - General Outline
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Training: Rats are trained to self-administer an alcohol solution (e.g., 10-20% ethanol) by pressing a lever in an operant conditioning chamber. A second lever, which does not deliver alcohol, serves as a control for general activity.
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Baseline Responding: Once stable responding for alcohol is established, baseline levels of self-administration are recorded.
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ML154 Administration: ML154 is administered (e.g., via intraperitoneal injection) at various doses prior to the self-administration sessions.
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Data Collection: The number of active and inactive lever presses, as well as the volume of alcohol consumed, are recorded.
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Analysis: The effect of ML154 on alcohol-seeking and consumption is determined by comparing responding and intake after drug administration to baseline levels.
Conclusion
ML154 is a well-characterized, potent, and selective antagonist of the Neuropeptide S Receptor. Its favorable properties, including brain penetrance, make it an invaluable tool for researchers investigating the complex biology of the NPS-NPSR system. The data and protocols presented in this guide are intended to facilitate the effective use of ML154 in both in vitro and in vivo studies, ultimately contributing to a better understanding of NPSR function and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
